

# (Rac)-BRD0705 chemical properties

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## Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B10819768

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An In-Depth Technical Guide on the Chemical Properties and Biological Activity of **(Rac)-BRD0705**

## Abstract

**(Rac)-BRD0705** is the racemic mixture containing BRD0705, a potent and paralog-selective inhibitor of Glycogen Synthase Kinase 3 $\alpha$  (GSK3 $\alpha$ ).<sup>[1][2][3]</sup> The active (S)-enantiomer, BRD0705, demonstrates approximately 8-fold higher selectivity for GSK3 $\alpha$  over its paralog, GSK3 $\beta$ .<sup>[4][5]</sup> This selectivity is significant because it allows for the inhibition of GSK3 $\alpha$  kinase activity without activating the Wnt/ $\beta$ -catenin signaling pathway, a common consequence of dual GSK3 $\alpha$ / $\beta$  inhibition that can raise neoplastic concerns. Developed through a rational, structure-based design approach, BRD0705 has emerged as a critical chemical tool for studying the distinct biological roles of GSK3 paralogs and as a potential therapeutic agent, particularly in acute myeloid leukemia (AML).

## Chemical and Physical Properties

**(Rac)-BRD0705** and its active enantiomer BRD0705 are characterized by a hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one core structure. The racemic mixture is noted as being less active than the pure (S)-enantiomer. The detailed chemical properties are summarized below.

Property	Value	Source(s)
Compound Name	(Rac)-BRD0705	
Active Enantiomer	BRD0705 / (S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,4,6,7,8-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one	
CAS Number	1597440-03-3 ((Rac)-BRD0705) 2056261-41-5 (BRD0705)	
Molecular Formula	C <sub>20</sub> H <sub>23</sub> N <sub>3</sub> O	
Molecular Weight	321.42 g/mol	
Purity	>99%	
IC <sub>50</sub> for GSK3α	66 nM (for BRD0705)	
IC <sub>50</sub> for GSK3β	515 nM (for BRD0705)	
Binding Affinity (K <sub>d</sub> )	4.8 μM (for GSK3α)	
Appearance	Solid	
Solubility	Soluble in DMSO and Methanol	
Storage	Powder: -20°C for up to 24 months. Stock Solutions (in DMSO): -20°C for up to one month.	
SMILES	CC[C@@]1(C2=CN(C)C2=NC(=O)CC(C)C2)C(C)C2)C1	
InChI Key	NCKLQXXBRWCYMA-FQEVTJZSA-N	

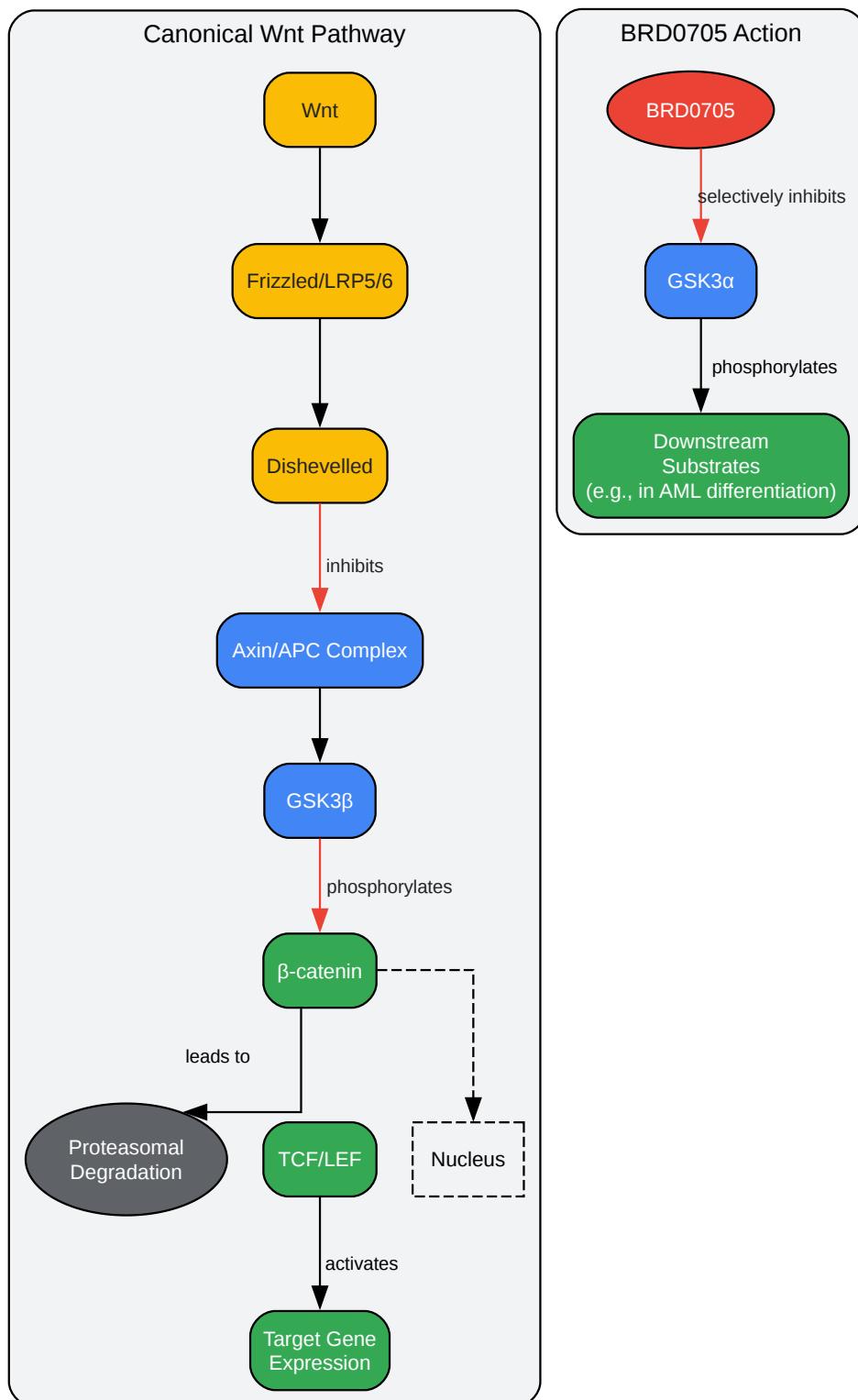
## Mechanism of Action and Signaling Pathways

BRD0705 was designed to exploit a single amino acid difference in the ATP-binding domains of GSK3 paralogs: a glutamic acid (Glu196) in GSK3 $\alpha$  versus an aspartic acid (Asp133) in GSK3 $\beta$ . This "Asp-Glu switch" allows for a rational design that achieves selective inhibition.

The primary mechanism of BRD0705 is the selective inhibition of GSK3 $\alpha$ 's kinase activity. Unlike pan-GSK3 inhibitors, this selective action does not lead to the stabilization and nuclear translocation of  $\beta$ -catenin. In many cellular contexts, GSK3 $\beta$  is the primary regulator of  $\beta$ -catenin phosphorylation, which marks it for degradation. Inhibition of GSK3 $\beta$  leads to  $\beta$ -catenin accumulation and activation of the canonical Wnt signaling pathway, a potential driver of oncogenesis. By sparing GSK3 $\beta$ , BRD0705 avoids this effect.

In acute myeloid leukemia (AML), GSK3 $\alpha$  inhibition with BRD0705 has been shown to induce myeloid differentiation and impair the formation of leukemia colonies without affecting normal hematopoietic cells. Furthermore, in models of Fragile X syndrome, BRD0705 acts downstream of the ERK1/2 signaling pathway to correct exaggerated protein synthesis.

## GSK3 Signaling and Point of BRD0705 Inhibition

[Click to download full resolution via product page](#)**Caption:** GSK3 signaling pathways and the selective inhibition of GSK3 $\alpha$  by BRD0705.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **(Rac)-BRD0705** in research. Below are summaries of key experimental protocols derived from published studies.

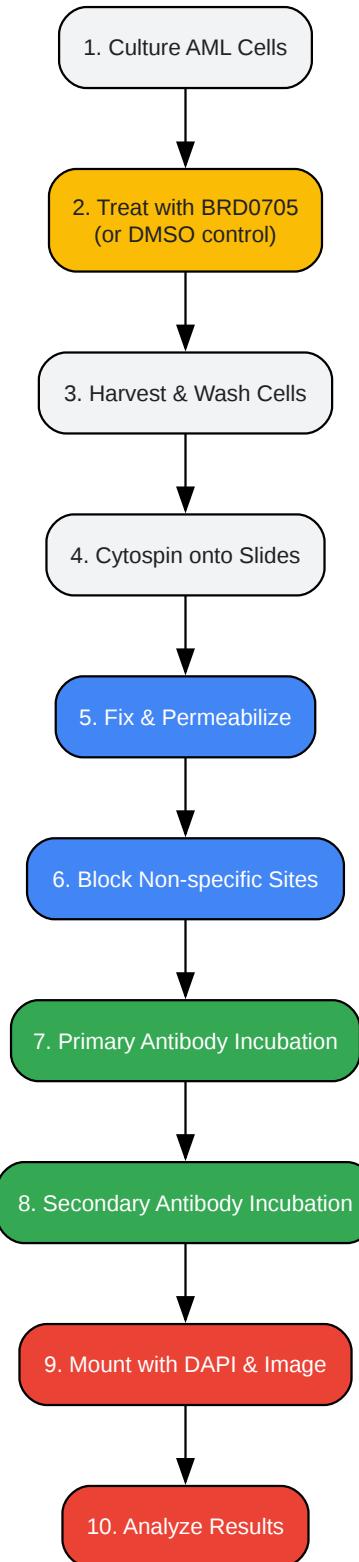
### In Vitro: AML Cell Differentiation and Immunofluorescence

This protocol is adapted from studies assessing the effect of BRD0705 on AML cell lines.

- Cell Culture: Culture AML cell lines (e.g., HL-60, U937, MV4–11) in appropriate media and conditions.
- Treatment: Treat cells with either DMSO (vehicle control) or BRD0705 at a final concentration of 20  $\mu$ M for 24 hours.
- Cell Harvesting and Preparation:
  - Harvest 30,000 to 50,000 cells per sample.
  - Wash cells in a solution of PBS with 2% FBS.
  - Cytospin the cells onto poly-L-Lysine coated slides.
- Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde for 20 minutes at room temperature.
  - Permeabilize with 0.2% Triton X-100 for 30 minutes at 4°C.
- Blocking and Staining:
  - Block with 1% BSA/0.05% Triton X-100 for 1 hour at room temperature.
  - Incubate with a primary antibody (e.g., anti- $\beta$ -catenin, diluted 1/500) for 1 hour.
  - Wash slides three times for 5 minutes each.

- Incubate with a corresponding secondary antibody for 1 hour.
- Wash slides three times for 5 minutes each.
- Mounting and Imaging:
  - Mount slides using an antifade mounting medium containing DAPI (for nuclear staining).
  - Image using a confocal microscope.
  - Analyze images using software such as ImageJ.

## Experimental Workflow: In Vitro AML Cell Treatment

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## References

- 1. (Rac)-BRD0705|1597440-03-3|COA [dcchemicals.com]
- 2. biocat.com [biocat.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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